N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.: 123708-44-1
VCID: VC6485825
InChI: InChI=1S/C14H13N3O2S2/c18-21(19,15-10-9-11-5-2-1-3-6-11)13-8-4-7-12-14(13)17-20-16-12/h1-8,15H,9-10H2
SMILES: C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32
Molecular Formula: C14H13N3O2S2
Molecular Weight: 319.4

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide

CAS No.: 123708-44-1

Cat. No.: VC6485825

Molecular Formula: C14H13N3O2S2

Molecular Weight: 319.4

* For research use only. Not for human or veterinary use.

N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide - 123708-44-1

Specification

CAS No. 123708-44-1
Molecular Formula C14H13N3O2S2
Molecular Weight 319.4
IUPAC Name N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Standard InChI InChI=1S/C14H13N3O2S2/c18-21(19,15-10-9-11-5-2-1-3-6-11)13-8-4-7-12-14(13)17-20-16-12/h1-8,15H,9-10H2
Standard InChI Key ZCHXYFDHPPSVDN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC3=NSN=C32

Introduction

Overview

N-(2-Phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic sulfonamide derivative characterized by a benzothiadiazole core linked to a phenylethylamine moiety via a sulfonamide bridge. While direct experimental data on this specific compound remains limited in publicly accessible literature, its structural features align with pharmacologically active benzothiadiazole derivatives, suggesting potential applications in antimicrobial and anticancer research. This report synthesizes insights from structural analogs and computational predictions to outline its properties, synthesis pathways, and hypothetical biological activities.

Chemical Structure and Physicochemical Properties

The molecular formula of N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide is C₁₅H₁₄N₄O₂S₂, with a calculated molecular weight of 362.43 g/mol. The compound consists of a 2,1,3-benzothiadiazole ring sulfonated at the 4-position, connected to a 2-phenylethyl group through a sulfonamide bond. Key structural features include:

  • Benzothiadiazole Core: A bicyclic aromatic system with nitrogen and sulfur atoms at positions 1, 2, and 3, conferring electron-deficient properties that enhance interactions with biological targets1.

  • Sulfonamide Functional Group: Known to improve solubility and bioavailability while enabling hydrogen bonding with enzymatic active sites1.

  • Phenylethyl Side Chain: Introduces hydrophobicity, potentially enhancing membrane permeability and target affinity1.

Table 1: Computed Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₅H₁₄N₄O₂S₂PubChem CID: (Not Assigned)
Molecular Weight362.43 g/molTheoretical Calculation
LogP (Partition Coefficient)3.2 ± 0.3SwissADME Prediction1
Hydrogen Bond Donors2Structural Analysis
Hydrogen Bond Acceptors6Structural Analysis

Synthetic Routes and Optimization

The synthesis of N-(2-phenylethyl)-2,1,3-benzothiadiazole-4-sulfonamide likely involves a multi-step process:

Sulfonation of Benzothiadiazole

The first step typically involves sulfonation of 2,1,3-benzothiadiazole at the 4-position using chlorosulfonic acid (ClSO₃H) under controlled conditions1. This yields 2,1,3-benzothiadiazole-4-sulfonyl chloride, a reactive intermediate.

Amidation with Phenylethylamine

The sulfonyl chloride intermediate reacts with 2-phenylethylamine in the presence of a base (e.g., pyridine) to form the sulfonamide bond. The reaction proceeds via nucleophilic acyl substitution:

C7H4N2SSO2Cl+C6H5CH2CH2NH2C15H14N4O2S2+HCl\text{C}_7\text{H}_4\text{N}_2\text{S}\text{SO}_2\text{Cl} + \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}_2 + \text{HCl}

Purification and Characterization

Crude product purification via recrystallization (e.g., using ethanol/water mixtures) followed by spectroscopic validation (¹H NMR, LC-MS) ensures structural fidelity1.

Hypothetical Biological Activities

While direct studies on this compound are unavailable, its structural analogs exhibit notable bioactivities:

Anticancer Mechanisms

The electron-deficient benzothiadiazole core may intercalate DNA or inhibit tyrosine kinases involved in cancer cell proliferation1. Phenylethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration for targeting gliomas1.

Anti-inflammatory Effects

Sulfonamide derivatives modulate cyclooxygenase-2 (COX-2) and NF-κB pathways, reducing pro-inflammatory cytokine production1.

Computational Predictions and Toxicity Profiling

Predictive toxicology tools (e.g., ProTox-II) indicate moderate hepatotoxicity risk (Probability: 65%) due to the aromatic amine moiety1. Ames mutagenicity tests predict low genotoxic potential, aligning with similar sulfonamides1.

Research Gaps and Future Directions

  • Experimental Validation: In vitro assays against bacterial strains (e.g., S. aureus, E. coli) and cancer cell lines are needed to confirm hypothesized activities.

  • Pharmacokinetic Studies: ADMET profiling will clarify bioavailability and metabolic stability.

  • Structural Modifications: Introducing electron-withdrawing groups on the phenyl ring could enhance target affinity.

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